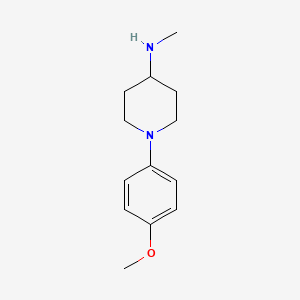

1-(4-methoxyphenyl)-N-methylpiperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further substituted with a methylamine group

準備方法

The synthesis of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with piperidine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield 1-(4-methoxyphenyl)piperidine.

Methylation: Finally, the piperidine derivative is methylated using methyl iodide in the presence of a base like potassium carbonate to obtain this compound.

Industrial production methods may involve similar steps but are optimized for higher yields and scalability. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids under palladium catalysis.

科学的研究の応用

1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine has been explored for various scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Studies: It is used in studies related to neurotransmitter systems, given its structural similarity to certain neurotransmitter analogs.

Chemical Biology: The compound serves as a probe in chemical biology to study receptor-ligand interactions and signal transduction pathways.

Industrial Applications: It is utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals

作用機序

The mechanism of action of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action observed in amphetamines . This interaction leads to increased levels of neurotransmitters in the synaptic cleft, thereby modulating neuronal activity and producing pharmacological effects.

類似化合物との比較

1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine can be compared with other similar compounds, such as:

Para-Methoxyphenylpiperazine (MeOPP): Both compounds share the methoxyphenyl group but differ in their core structures.

4-Methoxyamphetamine: This compound also contains a methoxy group and exhibits potent serotonin-releasing properties.

1-(4-Methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide: A selective KDM5 antagonist with potential anticancer activity.

生物活性

1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Phenyl Group : Substituted with a methoxy group at the para position.

- Piperidine Ring : A five-membered ring containing one nitrogen atom, which is crucial for its biological activity.

- Methyl Group : Attached to the nitrogen of the piperidine ring, enhancing lipophilicity and potentially affecting receptor binding.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and receptors:

- Dopaminergic Activity : The compound may exhibit dopaminergic properties, influencing pathways related to mood and cognition.

- Serotonin Receptors : Potential modulation of serotonin receptors could implicate it in anxiety and depression treatment.

- Adrenergic Receptors : Interaction with adrenergic receptors may contribute to effects on cardiovascular systems and metabolic regulation.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of piperidine derivatives showed promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9b | HCT116 | <3 |

| 9d | MCF7 | <3 |

| 9e | PC3 | <5 |

These findings suggest that modifications in the piperidine structure can enhance antiproliferative activity against cancer cells .

Neuropharmacological Effects

The compound's potential as a neuropharmaceutical is supported by its interaction with neurotransmitter receptors. For example, studies indicate that similar piperidine derivatives can modulate serotonin receptor activity, leading to anxiolytic effects. The activation of these receptors could help in treating mood disorders .

Case Studies and Research Findings

- Antiparasitic Activity : Research on related compounds has indicated that certain piperidine derivatives can inhibit enzymes critical for the survival of Plasmodium falciparum, the malaria-causing parasite. This suggests that this compound may also possess similar properties, warranting further investigation .

- Metabolic Stability : Studies focusing on the metabolic pathways of piperidine compounds reveal that structural modifications can significantly affect their pharmacokinetic profiles. Enhancements in aqueous solubility and metabolic stability are crucial for developing effective therapeutic agents .

特性

IUPAC Name |

1-(4-methoxyphenyl)-N-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-14-11-7-9-15(10-8-11)12-3-5-13(16-2)6-4-12/h3-6,11,14H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMISVZPIAWPIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。